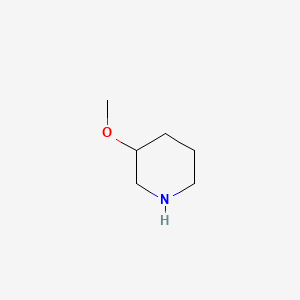

3-Methoxypiperidine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRWRHHSVHWCISU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402120 | |

| Record name | 3-methoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-29-8 | |

| Record name | 3-Methoxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxypiperidine is a substituted piperidine derivative with significant potential as a versatile building block in medicinal chemistry and drug development.[1] Its structural features, combining a basic piperidine ring with a methoxy group, impart specific physicochemical properties that are crucial for its application in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a plausible synthetic route.

Physicochemical Properties

The key physicochemical properties of this compound and its hydrochloride salt are summarized in the tables below. These parameters are fundamental for understanding its behavior in various chemical and biological systems, influencing factors such as solubility, absorption, and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | [1] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Mild amine-like | [1] |

| Boiling Point | 149.9 °C at 760 mmHg | [1] |

| Density | 0.93 g/cm³ | [1] |

| pKa (Predicted) | 9.35 ± 0.10 | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

| Flash Point | 49.7 °C | [1] |

| Refractive Index | 1.448 | [1] |

| CAS Number | 4045-29-8 | [1][2] |

Table 2: Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₆H₁₃NO · HCl |

| Molecular Weight | 151.63 g/mol |

| Melting Point | 108-112 °C |

| CAS Number | 688809-94-1 |

Synthesis

A plausible and common method for the synthesis of this compound is via the Williamson ether synthesis, starting from 3-Hydroxypiperidine. This involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic substitution with a methylating agent.

Logical Workflow for Synthesis

Caption: Synthesis of this compound from 3-Hydroxypyridine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-Hydroxypiperidine from 3-Hydroxypyridine

This procedure is adapted from known methods for the reduction of pyridine derivatives.[3]

-

Reaction Setup: In a high-pressure reactor, add 3-hydroxypyridine (1 equivalent) and a suitable solvent such as water or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Rhodium on carbon).

-

Hydrogenation: Seal the reactor and purge with nitrogen gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 5 MPa).

-

Reaction Conditions: Heat the mixture to a specified temperature (e.g., 90°C) and stir for a sufficient time (e.g., 48 hours) until the reaction is complete, monitoring by a suitable analytical method (e.g., GC-MS or TLC).

-

Work-up: After cooling to room temperature and releasing the hydrogen pressure, filter the reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude 3-hydroxypiperidine can be purified by distillation under reduced pressure.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on the general principles of the Williamson ether synthesis.[4][5][6][7][8]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypiperidine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., THF or DMF).

-

Deprotonation: Cool the solution in an ice bath and add a strong base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Allow the mixture to stir at room temperature for about 1 hour, or until hydrogen evolution ceases, to form the sodium salt of 3-hydroxypiperidine.

-

Methylation: Cool the reaction mixture again in an ice bath and add a methylating agent (e.g., methyl iodide, 1.1 equivalents) dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or GC-MS.

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation under reduced pressure.

Experimental Protocols for Physicochemical Properties

The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Boiling Point Determination (Micro-method)

-

Apparatus Setup: Attach a small test tube containing approximately 0.5 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.

-

Capillary Tube: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.

-

Heating: Immerse the assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil).

-

Observation: Heat the Thiele tube gently. A slow stream of bubbles will emerge from the capillary tube as the air expands. The rate of bubbling will increase as the liquid approaches its boiling point.

-

Measurement: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. Record the temperature when the liquid just begins to be drawn back into the capillary tube upon cooling.

pKa Determination (Potentiometric Titration)

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot a titration curve of pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

-OCH₃ protons: A singlet peak is expected around 3.3 ppm.

-

Piperidine ring protons: A series of complex multiplets would be observed between approximately 1.5 and 3.5 ppm. The proton at C3, attached to the methoxy group, would likely appear as a multiplet around 3.2-3.5 ppm. The protons on the nitrogen-adjacent carbons (C2 and C6) would be deshielded and appear further downfield compared to the other ring protons.

-

N-H proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

-OCH₃ carbon: A peak is expected around 56 ppm.

-

Piperidine ring carbons:

-

C3: The carbon bearing the methoxy group would be the most downfield of the ring carbons (excluding those adjacent to the nitrogen), likely appearing around 70-80 ppm.

-

C2 and C6: The carbons adjacent to the nitrogen would appear around 45-55 ppm.

-

C4 and C5: The remaining ring carbons would appear further upfield, in the range of 20-30 ppm.

-

IR (Infrared) Spectroscopy

-

N-H stretch: A moderate to weak band is expected in the region of 3300-3500 cm⁻¹.

-

C-H stretch (aliphatic): Strong bands are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C-O stretch (ether): A strong, characteristic band is expected in the region of 1070-1150 cm⁻¹.

-

N-H bend: A medium intensity band may be observed around 1600 cm⁻¹.

MS (Mass Spectrometry)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (115.17) would be expected at m/z = 115.

-

Fragmentation: Common fragmentation patterns for piperidines involve the loss of substituents and cleavage of the ring. A significant fragment would be expected from the loss of the methoxy group (M-31) at m/z = 84. Alpha-cleavage next to the nitrogen is also a common fragmentation pathway for cyclic amines.

Biological Activity and Signaling Pathways

This compound is primarily utilized as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[1] While piperidine derivatives are known to exhibit a wide range of biological activities, specific studies detailing the biological effects or the signaling pathways directly modulated by this compound are not extensively available in the current scientific literature. Its value lies in its ability to be incorporated into larger, more complex molecules with desired pharmacological profiles.

As no specific signaling pathways involving this compound have been identified in the reviewed literature, a corresponding diagram cannot be provided at this time.

Conclusion

This compound is a valuable chemical entity with well-defined physicochemical properties that make it an attractive starting material for organic synthesis. This guide has provided a detailed summary of its key characteristics, along with practical experimental protocols for their determination and a logical synthetic approach. Further research into the specific biological activities of this compound and its derivatives will be crucial in unlocking its full potential in the fields of drug discovery and materials science.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

3-Methoxypiperidine CAS number and registry information

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxypiperidine, a key heterocyclic building block in the synthesis of pharmaceuticals and other specialty chemicals. This document details its chemical identity, physical properties, relevant registry information, and safety data. Furthermore, it outlines a representative synthetic protocol and highlights its application in the development of pharmacologically active compounds.

Core Registry Information

This compound is a piperidine ring substituted with a methoxy group at the 3-position. It is a valuable intermediate in organic synthesis, particularly for creating more complex molecules with potential therapeutic applications.

Chemical Identity and Registry Numbers

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 4045-29-8[1][2] |

| Molecular Formula | C₆H₁₃NO[1][2] |

| Molecular Weight | 115.17 g/mol [1][2] |

| IUPAC Name | This compound[1] |

| InChI | InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3[1] |

| InChIKey | MRWRHHSVHWCISU-UHFFFAOYSA-N[1] |

| SMILES | COC1CCCNC1[1] |

| EC Number | 802-269-7[1] |

| PubChem CID | 4341744[1] |

Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Notes |

| This compound Hydrochloride | 688809-94-1 | C₆H₁₃NO · HCl | 151.63 g/mol | Hydrochloride salt form. |

| (R)-3-Methoxypiperidine | 651341-54-7[3] | C₆H₁₃NO | 115.17 g/mol | R-enantiomer. |

| (S)-3-Methoxypiperidine Hydrochloride | 688809-96-3 | C₆H₁₃NO · HCl | 151.63 g/mol | S-enantiomer hydrochloride salt. |

Physicochemical Properties

This compound is a colorless liquid under standard conditions. Its physical and chemical characteristics are summarized below.

| Property | Value |

| Boiling Point | 149.9 °C at 760 mmHg[2] |

| Density | 0.93 g/cm³[2] |

| Flash Point | 49.7 °C[2] |

| Refractive Index | 1.448[2] |

| Vapor Pressure | 3.93 mmHg at 25°C[2] |

| pKa (Predicted) | 9.35 ± 0.10[2] |

| Storage Temperature | 2-8°C (protect from light)[2] |

| Sensitivity | Air Sensitive[2] |

Safety and Handling

This compound is classified as harmful if swallowed and may cause respiratory irritation. Standard laboratory safety protocols should be followed when handling this compound.

GHS Hazard Information

| Hazard Code | Description |

| H302 | Harmful if swallowed[1] |

| H335 | May cause respiratory irritation[1] |

Pictogram:

Signal Word: Warning[1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the methylation of 3-hydroxypiperidine, which itself can be synthesized from precursors like 3-hydroxypyridine. A representative multi-step synthesis leading to a this compound derivative is outlined in the workflow below, from which the synthesis of this compound can be derived.

Caption: Synthetic pathway to a this compound intermediate.

Representative Experimental Protocol: Methylation of 3-Hydroxypiperidine

This protocol is a generalized procedure for the O-methylation of a hydroxyl group on the piperidine ring.

-

Deprotonation: To a solution of N-protected 3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) is added portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). The reaction is stirred at this temperature for 30-60 minutes to allow for the formation of the alkoxide.

-

Methylation: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Deprotection (if necessary): If an N-protecting group was used, it is removed under appropriate conditions (e.g., acidic conditions for a Boc group) to yield this compound.

-

Purification: The crude product is purified by distillation or column chromatography to afford pure this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry. The piperidine scaffold is a common motif in many biologically active compounds and pharmaceuticals.[4] The introduction of a methoxy group at the 3-position can influence the molecule's polarity, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

Derivatives of this compound have been investigated for their potential as antidepressant agents. For instance, compounds like 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have shown biological activity comparable to the antidepressant drug viloxazine in preclinical studies.[5] These studies often involve in vivo tests such as the reserpine interaction test in mice and in vitro assays to evaluate the inhibition of biogenic amine reuptake.[5]

Caption: Role of this compound as a building block in drug discovery.

Representative Experimental Protocol: In Vitro Monoamine Reuptake Inhibition Assay

This protocol provides a general overview of how a compound like a this compound derivative would be tested for its ability to inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine.

-

Synaptosome Preparation: Synaptosomes are isolated from specific brain regions (e.g., cortex, striatum) of a suitable animal model (e.g., rat, pig) through differential centrifugation of brain homogenates.

-

Assay Incubation: The prepared synaptosomes are incubated in a buffer solution containing a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) and various concentrations of the test compound (the this compound derivative). Control samples without the test compound are also prepared.

-

Termination of Uptake: After a specific incubation period at a controlled temperature (e.g., 37°C), the uptake of the radiolabeled neurotransmitter is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes. Non-specific uptake is determined by running parallel incubations at 0-4°C.

-

Radioactivity Measurement: The filters are washed to remove unbound radiolabel, and the radioactivity retained on the filters (representing the amount of neurotransmitter taken up by the synaptosomes) is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition of neurotransmitter reuptake is calculated for each concentration of the test compound relative to the control samples. The IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) is then determined by non-linear regression analysis. This provides a quantitative measure of the compound's potency as a reuptake inhibitor.

References

- 1. This compound | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 651341-54-7|(R)-3-Methoxypiperidine|BLD Pharm [bldpharm.com]

- 4. clinmedkaz.org [clinmedkaz.org]

- 5. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxypiperidine

For researchers, scientists, and professionals in drug development, 3-Methoxypiperidine is a valuable heterocyclic building block. Its structural features make it a significant intermediate in the synthesis of a variety of pharmaceutical compounds. This guide provides a comprehensive overview of its core properties, a detailed synthetic protocol, and its role in medicinal chemistry.

Core Molecular and Physical Data

This compound is a piperidine derivative characterized by a methoxy group at the third position of the ring. This substitution is crucial for its chemical reactivity and its utility in the synthesis of more complex molecules.[1]

| Property | Value |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol [2][3] |

| CAS Number | 4045-29-8[2][3] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | 159-160 °C (at 748 Torr) |

| Density | 0.93 ± 0.1 g/cm³ (Predicted) |

| Flash Point | 49.7 °C[2] |

| pKa | 9.35 ± 0.10 (Predicted) |

| Solubility | Soluble in water and organic solvents[2] |

| InChI | InChI=1S/C6H13NO/c1-8-6-3-2-4-7-5-6/h6-7H,2-5H2,1H3 |

| SMILES | COC1CCCNC1 |

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through a two-step process starting from 3-hydroxypyridine. The general strategy involves the reduction of the pyridine ring to a piperidine ring, followed by the methylation of the hydroxyl group.

Step 1: Synthesis of 3-Hydroxypiperidine via Hydrogenation of 3-Hydroxypyridine

This procedure involves the catalytic hydrogenation of 3-hydroxypyridine to yield 3-hydroxypiperidine.

Materials:

-

3-Hydroxypyridine

-

5% Rhodium on Carbon (Rh/C) catalyst

-

Water or an appropriate organic solvent (e.g., ethanol)

-

Hydrogen gas

-

High-pressure autoclave reactor

Procedure:

-

In a high-pressure autoclave, a solution of 3-hydroxypyridine is prepared in a suitable solvent (e.g., water).

-

The 5% Rhodium on Carbon catalyst is added to the solution. The catalyst loading is typically around 1-5% by weight relative to the substrate.

-

The autoclave is sealed and purged with an inert gas, such as nitrogen, to remove any air.

-

Hydrogen gas is introduced into the reactor to a pressure of approximately 5 MPa.

-

The reaction mixture is heated to a temperature of around 80-100°C with continuous stirring.

-

The reaction is monitored for the consumption of hydrogen. The reaction time can vary from several hours to over a day.

-

Upon completion, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully released.

-

The reaction mixture is filtered to remove the Rhodium on Carbon catalyst.

-

The solvent is removed from the filtrate under reduced pressure to yield crude 3-hydroxypiperidine.

-

The crude product can be purified by vacuum distillation to obtain pure 3-hydroxypiperidine as a white solid.

Step 2: O-Methylation of 3-Hydroxypiperidine to this compound

This step involves the methylation of the hydroxyl group of 3-hydroxypiperidine to form the desired methoxy ether.

Materials:

-

3-Hydroxypiperidine

-

A suitable base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK))

-

A methylating agent (e.g., methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄))

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), 3-hydroxypiperidine is dissolved in an anhydrous aprotic solvent.

-

The solution is cooled in an ice bath (0°C).

-

A strong base, such as sodium hydride, is added portion-wise to the solution to deprotonate the hydroxyl group, forming the corresponding alkoxide. The reaction is stirred at this temperature until the evolution of hydrogen gas ceases.

-

The methylating agent, such as methyl iodide, is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and is stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is carefully quenched by the slow addition of water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Role in Drug Development and Medicinal Chemistry

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. The methoxy group can influence the molecule's pharmacokinetic and pharmacodynamic properties, including its binding affinity to biological targets and its metabolic stability.[3]

For instance, chiral derivatives of 3-hydroxypiperidine, which can be precursors to or derived from this compound, are crucial intermediates in the synthesis of modern therapeutics. A notable example is (S)-1-Boc-3-hydroxypiperidine, a key building block for the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, used in the treatment of certain cancers. The strategic placement of the oxygen-containing functional group on the piperidine ring is critical for the biological activity of these drugs.

Logical Workflow for the Synthesis of this compound

Caption: A logical workflow diagram illustrating the two-step synthesis of this compound.

References

Technical Guide to the Spectral Data of 3-Methoxypiperidine

This document provides a comprehensive overview of the key spectral data for 3-Methoxypiperidine (C₆H₁₃NO), a heterocyclic compound of interest in pharmaceutical and chemical research. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its spectroscopic characteristics.

Chemical Structure and Properties

This compound is a piperidine ring substituted with a methoxy group at the 3-position.[1]

¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons on the piperidine ring and the methoxy group.

Table 1: ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| OCH₃ | ~3.3 | s |

| H-3 | ~3.2-3.4 | m |

| H-2eq, H-6eq | ~2.9-3.1 | m |

| H-2ax, H-6ax | ~2.5-2.7 | m |

| H-4, H-5 | ~1.4-1.9 | m |

| NH | ~1.5-2.5 | br s |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. "s" denotes a singlet, "m" a multiplet, and "br s" a broad singlet.

Experimental Protocol for ¹H NMR

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher. The N-H proton signal can be identified by its broadness and its disappearance from the spectrum upon the addition of a few drops of D₂O, due to proton-deuterium exchange.[3][4]

¹H NMR Experimental Workflow

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound shows distinct signals for each unique carbon atom.

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C-3 | ~75-78 |

| OCH₃ | ~55-58 |

| C-2, C-6 | ~45-50 |

| C-4, C-5 | ~20-30 |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol for ¹³C NMR

The sample is prepared in the same manner as for ¹H NMR spectroscopy. The ¹³C NMR spectrum is typically acquired on the same spectrometer, operating at a frequency corresponding to the ¹³C nucleus (e.g., 75 MHz for a 300 MHz ¹H instrument). Proton decoupling is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

¹³C NMR Experimental Workflow

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, a secondary amine, will show characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3300-3500 | Medium, sharp |

| C-H Stretch (sp³) | ~2850-3000 | Strong |

| C-O Stretch (Ether) | ~1050-1150 | Strong |

| C-N Stretch | ~1020-1250 | Medium |

Experimental Protocol for IR Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed directly on the ATR crystal. The background spectrum is first recorded and then subtracted from the sample spectrum.

IR Spectroscopy Experimental Workflow

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS) Data

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Key Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Ion [M]⁺ | m/z 115 |

| [M+H]⁺ | m/z 116.10700[5] |

| [M+Na]⁺ | m/z 138.08894[5] |

| Common Fragments | m/z values corresponding to α-cleavage |

Alkylamines characteristically undergo α-cleavage in the mass spectrometer, where the C-C bond nearest to the nitrogen atom is broken.[4] This results in the formation of a resonance-stabilized, nitrogen-containing cation.

Experimental Protocol for Mass Spectrometry

A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile. The solution is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The ions generated are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio, and detected. For ESI, the sample is often analyzed in positive ion mode to observe the [M+H]⁺ ion.

Mass Spectrometry Experimental Workflow

Caption: Workflow for Mass Spectrometry.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

3-Methoxypiperidine: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-Methoxypiperidine, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its physicochemical properties is critical for its effective application in research and development. This document outlines the predicted solubility and stability characteristics of this compound and furnishes detailed experimental protocols for their quantitative determination.

Core Physicochemical Properties

This compound (CAS No: 4045-29-8) is a cyclic ether and a secondary amine with the molecular formula C6H13NO.[1] Its structure, featuring both a polar amine group and a somewhat non-polar aliphatic ring, suggests a versatile solubility profile. The presence of a basic nitrogen atom is a key determinant of its pH-dependent solubility and stability.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H13NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| Boiling Point | 149.9 °C at 760 mmHg | [1] |

| Density | 0.93 g/cm³ | [1] |

| pKa (Predicted) | 9.35 ± 0.10 | [1] |

| Appearance | Colorless liquid | [1] |

| Storage Conditions | 2-8°C, protect from light, air sensitive | [1] |

Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, it is generally described as being soluble in water and organic solvents.[1] The solubility is influenced by the solvent's polarity, pH, and temperature.

Predicted Solubility

Based on the structure of this compound and the known properties of similar piperidine derivatives, a qualitative solubility profile can be predicted. The basic nitrogen atom suggests that solubility in aqueous solutions will be significantly higher at acidic pH due to the formation of the more soluble protonated form.

Table 2: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers | pH-dependent | The basic piperidine nitrogen (pKa ≈ 9.35) will be protonated at acidic pH, increasing aqueous solubility. At neutral or basic pH, the free base is less soluble. |

| Polar Protic | Ethanol, Methanol | High | The compound can act as a hydrogen bond acceptor, facilitating interaction with protic solvents. |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | High | Favorable dipole-dipole interactions are expected with these solvents. |

| Non-polar | Hexane, Toluene | Low to Moderate | As a relatively polar molecule, solubility in non-polar solvents is expected to be limited. |

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the universally recognized shake-flask method for determining the thermodynamic (equilibrium) solubility of a compound.

Materials:

-

This compound

-

Selected solvents (e.g., water, pH 7.4 phosphate buffer, ethanol, acetonitrile)

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial, ensuring that a solid phase will remain after equilibrium is reached.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is established.

-

Phase Separation: After equilibration, allow the vials to stand at the same temperature for at least 2 hours to permit the undissolved solid to settle. For colloidal suspensions, centrifugation may be necessary.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of dissolved this compound.

-

Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor, and is typically expressed in mg/mL or mol/L.

Caption: Workflow for Determining Equilibrium Solubility.

Stability Profile

The stability of this compound is a critical parameter, particularly concerning its storage and handling. The presence of an amine group makes it susceptible to degradation via oxidation and reactions with atmospheric carbon dioxide. It is noted to be "Air Sensitive" and should be stored under an inert atmosphere.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing stability-indicating analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

| Condition | Suggested Reagents and Parameters |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | Solid sample at 80°C for 48 hours |

| Photostability | Expose to light according to ICH Q1B guidelines |

Experimental Protocol for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Reagents for stress conditions (HCl, NaOH, H₂O₂)

-

Environmental chambers for temperature and humidity control

-

Photostability chamber

-

Validated stability-indicating analytical method (typically HPLC with a photodiode array detector or mass spectrometer to identify and quantify the parent compound and any degradation products)

Procedure:

-

Sample Preparation: Prepare solutions of this compound in the appropriate stress media (e.g., acidic, basic, oxidative solutions). For thermal and photostability, use the neat compound or a solid dispersion.

-

Exposure: Subject the samples to the stress conditions outlined in Table 3 for a defined period. Include a control sample stored under normal conditions (e.g., 2-8°C, protected from light).

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using the validated stability-indicating method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with the control sample. Identify and quantify any degradation products. The peak purity of the parent compound should be assessed to ensure no co-eluting peaks.

Caption: Workflow for Forced Degradation Study.

Conclusion

This technical guide provides a framework for understanding and evaluating the solubility and stability of this compound. While quantitative data is sparse in existing literature, the provided experimental protocols offer a clear path for researchers to generate this critical information. The inherent properties of its piperidine structure suggest that pH will be a critical factor in its aqueous solubility and that precautions should be taken to protect it from atmospheric exposure. The detailed workflows and methodologies presented here are intended to support the seamless integration of this compound into pharmaceutical research and development pipelines.

References

An In-depth Technical Guide to the Safety and Handling of 3-Methoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and material safety data for 3-Methoxypiperidine and its hydrochloride salt. The information is intended to support laboratory and research and development activities by providing clear, actionable guidance to ensure the safe use of this compound.

Chemical and Physical Properties

This compound is available as a free base (a liquid) and as a hydrochloride salt (a powder). Their distinct physical properties are summarized below.

| Property | This compound (Free Base) | This compound Hydrochloride |

| CAS Number | 4045-29-8[1] | 688809-94-1 |

| Molecular Formula | C₆H₁₃NO[1] | C₆H₁₃NO · HCl |

| Molecular Weight | 115.17 g/mol [1] | 151.63 g/mol |

| Appearance | Colorless liquid[2] | Powder |

| Boiling Point | 149.9 °C at 760 mmHg[2] | Not available |

| Melting Point | Not available | 108-112 °C |

| Flash Point | 49.7 °C[2] | Not applicable |

| Density | 0.93 g/cm³[2] | Not available |

Hazard Identification and GHS Classification

Both the free base and the hydrochloride salt of this compound are classified as hazardous substances. The GHS classifications are summarized below. It is important to note that the available information for the hydrochloride salt is less complete.

This compound (Free Base)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation[1] |

This compound Hydrochloride

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

Pictograms and Signal Word:

-

This compound (Free Base):

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

-

This compound Hydrochloride:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk. The following guidelines are based on available safety data sheets and general best practices for handling piperidine derivatives.

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling this compound.

| PPE Category | Recommendation |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn where there is a risk of splashing. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene). Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.[3] |

| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[5] |

A logical workflow for PPE selection and use is illustrated below.

Caption: Personal Protective Equipment (PPE) Workflow.

Handling Procedures

-

Always handle in a well-ventilated area or a chemical fume hood.[4]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Avoid inhalation of vapor or mist.

-

Use non-sparking tools and take precautionary measures against static discharge, especially for the free base which is a combustible liquid.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents and acids.

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[6] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] |

| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6] |

The following diagram illustrates the general first-aid response workflow.

Caption: First-Aid Response Workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Specific Hazards: No specific data is available for this compound, but like other amines, combustion may produce toxic nitrogen oxides.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[6]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation (for the hydrochloride salt) and avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material (e.g., sand, silica gel) and dispose of as hazardous waste.

Toxicological Information

Detailed toxicological data for this compound is limited. The primary known hazards are from oral toxicity and respiratory irritation.

| Toxicity Metric | Value | Species |

| LD50 (Oral) | < 2000 mg/kg bw[3] | Rat (male/female) |

| LD50 (Dermal) | ca. 2000 mg/kg bw[3] | Rat (male/female) |

| LC50 (Inhalation) | No data available |

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No data available.

-

Reproductive Toxicity: No data available.

Experimental Protocols

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. This may involve disposal through a licensed chemical waste disposal company.

Disclaimer: This document is intended as a guide and is not exhaustive. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

References

An In-depth Technical Guide on the Discovery and Historical Synthesis of 3-Methoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxypiperidine, a substituted piperidine derivative, serves as a valuable building block in the synthesis of a variety of pharmaceutical compounds. Its structural motif is incorporated into numerous biologically active molecules, making its efficient and well-understood synthesis a topic of significant interest for medicinal chemists and drug development professionals. This technical guide provides a comprehensive overview of the historical synthesis of this compound, detailing the primary synthetic routes, including the catalytic hydrogenation of 3-methoxypyridine and the O-methylation of 3-hydroxypiperidine and its derivatives. This document includes detailed experimental protocols, a comparative analysis of synthetic methodologies, and visualizations of the synthetic workflows to facilitate a deeper understanding of its chemistry and application in drug discovery and development.

Introduction

The piperidine scaffold is a ubiquitous structural feature in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties that often impart desirable pharmacokinetic profiles. The strategic functionalization of the piperidine ring allows for the fine-tuning of a molecule's biological activity. This compound (CAS No: 4045-29-8), with its methoxy group at the 3-position, represents a key intermediate for introducing this specific functionality into more complex molecular architectures.[1] Its utility as a precursor in the synthesis of agrochemicals and specialty chemicals further underscores its importance in synthetic organic chemistry.[1]

While a definitive historical account of the initial discovery and synthesis of this compound is not prominently documented in readily available literature, its synthesis has evolved through the adaptation of classical organic reactions. The primary approaches to its preparation involve two main strategies: the reduction of a corresponding aromatic precursor and the alkylation of a hydroxylated piperidine derivative.

Historical Synthesis Pathways

The synthesis of this compound has historically been approached from two main starting materials: 3-methoxypyridine and 3-hydroxypiperidine (or its protected analogues).

Catalytic Hydrogenation of 3-Methoxypyridine

One of the most direct methods for the synthesis of this compound is the catalytic hydrogenation of 3-methoxypyridine. This reaction involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. Various catalysts and reaction conditions have been employed for the hydrogenation of pyridine derivatives.[2][3][4] Platinum-based catalysts, such as platinum(IV) oxide (PtO₂), have been shown to be effective for this transformation, typically requiring high pressures of hydrogen gas and acidic conditions to facilitate the reduction.[2]

O-Methylation of 3-Hydroxypiperidine

An alternative and widely used strategy involves the O-methylation of 3-hydroxypiperidine. This approach typically utilizes a Williamson ether synthesis, where the hydroxyl group of 3-hydroxypiperidine is deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent, such as methyl iodide.

To avoid side reactions involving the secondary amine of the piperidine ring, this synthesis is often carried out using an N-protected 3-hydroxypiperidine derivative, most commonly N-Boc-3-hydroxypiperidine. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions after the methylation step to yield the final product.

Quantitative Data Presentation

The following table summarizes quantitative data for the different synthetic routes to this compound, providing a comparison of reaction conditions and yields.

| Starting Material | Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Methoxypyridine | Catalytic Hydrogenation | PtO₂ | Glacial Acetic Acid | Room Temperature | 6-10 | Not specified for 3-methoxy derivative | [2] |

| 3-Methylpyridine | Catalytic Hydrogenation | Rh₂O₃ | 2,2,2-Trifluoroethanol | 40 | 16 | High (implied) | [4][5] |

| N-Boc-3-hydroxypiperidine | O-Methylation | NaH, CH₃I | THF | 0 to RT | 12 | ~95 | General Protocol |

| N-Boc-3-methoxypiperidine | Deprotection | TFA | CH₂Cl₂ | 0 to RT | 1-4 | High (quantitative) | [1][6] |

| N-Boc-3-methoxypiperidine | Deprotection | 4M HCl in Dioxane | Dioxane | Room Temperature | 1-3 | High (quantitative) | [1][7] |

Detailed Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation of 3-Methoxypyridine

Materials:

-

3-Methoxypyridine

-

Platinum(IV) oxide (PtO₂)

-

Glacial Acetic Acid

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

-

High-pressure autoclave/hydrogenator

Procedure: [2]

-

To a high-pressure reaction vessel, add 3-methoxypyridine (1.0 g) and glacial acetic acid (5 mL).

-

Carefully add the PtO₂ catalyst (5 mol%) to the solution.

-

Seal the reaction vessel and purge with nitrogen gas several times to remove air.

-

Pressurize the vessel with hydrogen gas to 50-70 bar.

-

Stir the reaction mixture at room temperature for 6-10 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully vent the hydrogen gas from the vessel.

-

Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and filter through a pad of Celite to remove the catalyst.

-

Dry the filtrate over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound.

Synthesis of this compound via O-Methylation of N-Boc-3-hydroxypiperidine and Subsequent Deprotection

This is a two-step process involving the O-methylation of N-Boc-3-hydroxypiperidine followed by the deprotection of the Boc group.

Step 1: O-Methylation of N-Boc-3-hydroxypiperidine

Materials:

-

N-Boc-3-hydroxypiperidine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of N-Boc-3-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude N-Boc-3-methoxypiperidine can be purified by column chromatography on silica gel.

Step 2: Deprotection of N-Boc-3-methoxypiperidine

Method A: Using Trifluoroacetic Acid (TFA) [1][6]

Materials:

-

N-Boc-3-methoxypiperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve N-Boc-3-methoxypiperidine (1.0 equivalent) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equivalents) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring completion by TLC.

-

Remove the DCM and excess TFA under reduced pressure.

-

Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Extract the product with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Method B: Using Hydrochloric Acid (HCl) in Dioxane [1][7]

Materials:

-

N-Boc-3-methoxypiperidine

-

4M HCl in Dioxane

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-3-methoxypiperidine (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add the 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours. The hydrochloride salt of this compound may precipitate.

-

Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, with the catalytic hydrogenation of 3-methoxypyridine and the O-methylation of 3-hydroxypiperidine (via its N-Boc protected form) being the most prevalent and practical routes. The choice of synthetic strategy often depends on the availability of starting materials, the desired scale of the reaction, and the compatibility of functional groups in more complex substrates. The detailed protocols and comparative data presented in this guide offer valuable insights for researchers and drug development professionals in the efficient synthesis of this important building block, thereby facilitating the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

Structural Elucidation of 3-Methoxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 3-Methoxypiperidine, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details the key analytical techniques and experimental protocols used to confirm its molecular structure, presenting quantitative data in accessible formats and visualizing experimental workflows.

Molecular Structure and Properties

This compound is a saturated heterocyclic amine with a methoxy group at the 3-position of the piperidine ring. Its chemical formula is C₆H₁₃NO, and it has a molecular weight of approximately 115.17 g/mol .[1][2] The presence of both an amine and an ether functional group, along with a chiral center at the C3 position, makes it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [1][2] |

| Molecular Weight | 115.17 g/mol | [1][2] |

| Exact Mass | 115.099714038 Da | [1] |

| Boiling Point | 149.9 °C at 760 mmHg | [2] |

| Density | 0.93 g/cm³ | [2] |

Synthesis of this compound

A common synthetic route to this compound involves the methylation of 3-hydroxypiperidine. A detailed experimental protocol is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-Boc-3-hydroxypiperidine

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Protection of the Amine: The secondary amine of 3-hydroxypiperidine is first protected, commonly with a tert-butoxycarbonyl (Boc) group, to prevent side reactions.

-

Alkylation: To a solution of N-Boc-3-hydroxypiperidine in anhydrous THF at 0 °C under an inert atmosphere, sodium hydride is added portion-wise. The mixture is stirred for 30 minutes, followed by the dropwise addition of methyl iodide. The reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-3-methoxypiperidine.

-

Deprotection: The Boc-protected intermediate is dissolved in a mixture of trifluoroacetic acid and dichloromethane (1:1) and stirred at room temperature for 2 hours.

-

Final Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and basified with a saturated sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound. The crude product can be further purified by distillation.

Caption: Synthesis of this compound.

Spectroscopic Analysis

The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments are employed to unambiguously assign all proton and carbon signals.

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| H-2 (axial) | 2.5 - 2.7 | m |

| H-2 (equatorial) | 3.0 - 3.2 | m |

| H-3 | 3.2 - 3.4 | m |

| H-4 (axial) | 1.4 - 1.6 | m |

| H-4 (equatorial) | 1.8 - 2.0 | m |

| H-5 (axial) | 1.3 - 1.5 | m |

| H-5 (equatorial) | 1.7 - 1.9 | m |

| H-6 (axial) | 2.6 - 2.8 | m |

| H-6 (equatorial) | 3.1 - 3.3 | m |

| -OCH₃ | 3.3 - 3.5 | s |

| -NH | 1.5 - 2.5 | br s |

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-2 | ~47 |

| C-3 | ~75 |

| C-4 | ~25 |

| C-5 | ~22 |

| C-6 | ~45 |

| -OCH₃ | ~56 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: A standard single-pulse experiment is performed.

-

¹³C NMR: A proton-decoupled experiment is performed to obtain singlets for all carbon atoms.

-

2D NMR: Standard pulse programs for COSY, HSQC, and HMBC experiments are used to establish correlations.

Caption: NMR experimental workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming the molecular formula and identifying structural motifs.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Identity |

| [M+H]⁺ | 116.1070 | Protonated molecular ion |

| [M]⁺˙ | 115.0997 | Molecular ion |

| 84 | Loss of -OCH₃ | |

| 71 | Loss of C₂H₄O | |

| 58 | Piperidine ring fragment |

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is commonly used for GC-MS to induce fragmentation, while Electrospray Ionization (ESI) is typical for LC-MS, usually observing the protonated molecule [M+H]⁺.

-

Analysis: The mass-to-charge ratios of the resulting ions are measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Caption: Mass spectrometry workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | N-H stretch | Secondary Amine |

| 2850 - 3000 | C-H stretch | Alkane |

| 1070 - 1150 | C-O stretch | Ether |

| 1450 - 1470 | C-H bend | Alkane |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The final spectrum is presented as transmittance or absorbance versus wavenumber.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete and unambiguous structural elucidation of this compound. The presented data and experimental protocols serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the characterization and utilization of this important chemical entity.

References

Quantum Chemical Calculations for 3-Methoxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and thermodynamic properties of 3-Methoxypiperidine. This molecule, a substituted piperidine, is a valuable scaffold in medicinal chemistry.[1] Understanding its conformational landscape and electronic characteristics through computational methods is crucial for the rational design of novel therapeutics.

Introduction to Computational Analysis of Piperidines

The piperidine ring is a fundamental structural motif in a wide range of pharmaceuticals and natural products.[1] Its conformational flexibility, primarily the chair conformation, and the orientation of its substituents (axial vs. equatorial) are critical determinants of its biological activity.[1] Quantum chemical calculations offer a powerful in silico approach to determine the relative energies of different conformers and to understand the factors governing their stability.[1] Theoretical and computational chemistry are pivotal in understanding the structure-activity relationships (SAR) of piperidine-based compounds, thereby guiding the design of new drugs with improved potency and selectivity.[1]

Core Computational Methodologies

The in silico evaluation of molecules like this compound involves a multi-step computational process. This typically includes conformational analysis, geometry optimization, and the calculation of various molecular properties. Density Functional Theory (DFT) is a widely used method for these calculations due to its favorable balance of accuracy and computational cost.

Conformational Analysis

The initial step is to identify the possible stable conformations of this compound. The key variables are the chair conformation of the piperidine ring and the orientation of the methoxy group at the 3-position, which can be either axial or equatorial. Additionally, the orientation of the methyl group of the methoxy substituent needs to be considered.

A general workflow for the conformational analysis is depicted below.

Geometry Optimization and Vibrational Analysis

Each identified conformer must be subjected to geometry optimization to find the local minimum on the potential energy surface. This is typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p).[2] Following optimization, a vibrational frequency calculation is essential to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data like the Gibbs free energy.

Detailed Computational Protocol

The following protocol outlines a standard procedure for the quantum chemical analysis of this compound.

| Step | Parameter | Specification | Purpose |

| 1. Initial Structure | Software | Avogadro, GaussView, or similar | Generation of the initial 3D structure of this compound. |

| 2. Conformational Search | Method | Molecular Mechanics (e.g., MMFF94) | To explore the conformational space and identify potential low-energy conformers. |

| 3. Geometry Optimization | Software | Gaussian, ORCA, or similar | To find the minimum energy structure for each conformer. |

| Level of Theory | DFT: B3LYP | A widely used functional for reliable geometric and electronic properties. | |

| Basis Set | 6-311++G(d,p) | Provides a good description of electron distribution, including polarization and diffuse functions. | |

| Solvent Model | PCM or SMD (with water as solvent) | To simulate the effect of an aqueous environment on conformational stability. | |

| 4. Vibrational Analysis | Method | Frequency Calculation at the same level of theory | To verify the nature of the stationary point (minimum) and to compute thermodynamic properties. |

| 5. Property Calculation | Properties | HOMO-LUMO energies, Mulliken charges, Molecular Electrostatic Potential (MEP), Dipole Moment | To understand the electronic structure, reactivity, and intermolecular interaction sites. |

Quantitative Data Summary

The following tables present hypothetical but realistic quantitative data that would be obtained from the computational protocol described above for the two primary chair conformers of this compound: one with the methoxy group in the axial position and the other in the equatorial position.

Table 1: Calculated Thermodynamic Properties

| Conformer | Relative Energy (kcal/mol) | Gibbs Free Energy (Hartree) | Dipole Moment (Debye) |

| Equatorial-Methoxy | 0.00 | -367.12345 | 1.85 |

| Axial-Methoxy | +1.25 | -367.12146 | 2.10 |

Calculations performed at the B3LYP/6-311++G(d,p) level of theory in a simulated aqueous environment.

Table 2: Selected Optimized Geometrical Parameters

| Parameter | Equatorial Conformer | Axial Conformer |

| Bond Lengths (Å) | ||

| C3-O | 1.425 | 1.428 |

| O-C(methyl) | 1.418 | 1.419 |

| N1-C2 | 1.465 | 1.468 |

| N1-C6 | 1.466 | 1.467 |

| Bond Angles (°) ** | ||

| C2-C3-O | 109.5 | 108.9 |

| C4-C3-O | 110.1 | 109.8 |

| C3-O-C(methyl) | 117.8 | 117.5 |

| Dihedral Angles (°) ** | ||

| C6-N1-C2-C3 | -55.8 | -56.2 |

| N1-C2-C3-C4 | 54.9 | 55.3 |

Electronic Properties and Reactivity Descriptors

The electronic properties of this compound are crucial for understanding its reactivity and potential interactions with biological targets. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.

Table 3: Calculated Electronic Properties

| Property | Equatorial Conformer | Axial Conformer |

| HOMO Energy (eV) | -6.85 | -6.92 |

| LUMO Energy (eV) | 1.23 | 1.19 |

| Energy Gap (eV) | 8.08 | 8.11 |

Conclusion

Quantum chemical calculations provide indispensable insights into the conformational preferences, geometric parameters, and electronic nature of this compound. The data generated from these computational studies, as illustrated in this guide, are fundamental for understanding its behavior at a molecular level. For drug development professionals, this information can guide the design of derivatives with specific conformational constraints to enhance binding affinity to biological targets and improve pharmacokinetic profiles. The methodologies and workflows presented here serve as a robust framework for the computational investigation of this and other important heterocyclic compounds.

References

Conformational Analysis of 3-Methoxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, with its conformational landscape playing a pivotal role in dictating molecular interactions and biological activity. This technical guide provides an in-depth exploration of the conformational analysis of 3-methoxypiperidine, a substituted piperidine of interest in drug design. By integrating experimental data from analogous systems and established computational methodologies, this document outlines the key conformational equilibria, the stereoelectronic factors governing them, and the practical approaches for their characterization. This guide is intended to serve as a comprehensive resource for researchers engaged in the design and development of piperidine-based therapeutic agents.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its function. For cyclic systems like piperidine, the ring's inherent flexibility leads to a dynamic equilibrium of various conformations. The introduction of a substituent, such as a methoxy group at the 3-position, significantly influences this equilibrium, thereby modulating the molecule's physicochemical properties and its ability to bind to biological targets. A thorough understanding of the conformational preferences of this compound is therefore crucial for rational drug design and structure-activity relationship (SAR) studies.

The piperidine ring predominantly adopts a chair conformation to minimize angle and torsional strain. For a 3-substituted piperidine, the substituent can occupy either an axial or an equatorial position, leading to two distinct chair conformers that are in equilibrium. The relative stability of these conformers is determined by a combination of steric and stereoelectronic effects.

Conformational Equilibria of this compound

The primary conformational equilibrium for this compound involves the interconversion between two chair forms: one with the methoxy group in an axial position and the other with the methoxy group in an equatorial position.

Steric Considerations

In the absence of other influencing factors, substituents on a cyclohexane or piperidine ring generally prefer the equatorial position to minimize steric hindrance. This is due to unfavorable 1,3-diaxial interactions that occur when the substituent is in the axial position. The energetic cost of placing a substituent in the axial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.

Stereoelectronic Effects

For a molecule like this compound, stereoelectronic effects can significantly influence the conformational equilibrium and may even favor the sterically less favorable axial conformer.

-